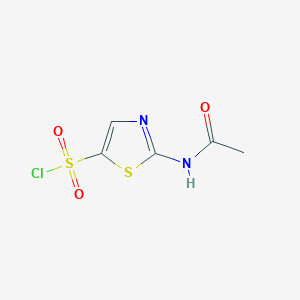

2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Description

The exact mass of the compound 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508982. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Acetamido-1,3-thiazole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-1,3-thiazole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetamido-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOHVKFYBJLEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990077 | |

| Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69812-30-2 | |

| Record name | 2-Acetamidothiazole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69812-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 69812-30-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutically active sulfonamides. This document outlines a robust two-step synthetic pathway, commencing with the formation of the 2-acetamidothiazole precursor, followed by its electrophilic chlorosulfonation. The guide delves into the mechanistic underpinnings of each synthetic transformation, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols are provided, alongside crucial safety and handling information for all reagents. The content is structured to empower researchers with the knowledge to confidently and safely execute this synthesis, while ensuring a high degree of scientific integrity and reproducibility.

Introduction and Strategic Overview

The 2-acetamido-1,3-thiazole-5-sulfonyl chloride scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of sulfonamide-based therapeutic agents. The inherent reactivity of the sulfonyl chloride moiety allows for facile derivatization, enabling the exploration of vast chemical space in drug discovery programs. This guide presents a logical and efficient synthetic strategy, designed for both adaptability and scalability.

The synthesis is approached in two primary stages:

-

Formation of the Precursor: Synthesis of 2-acetamidothiazole. This is achieved through the well-established Hantzsch thiazole synthesis to produce 2-aminothiazole, followed by a standard N-acetylation.

-

Chlorosulfonation: The introduction of the sulfonyl chloride group onto the C5 position of the thiazole ring via electrophilic aromatic substitution using chlorosulfonic acid.

This strategic breakdown allows for the isolation and characterization of a key intermediate, ensuring a greater degree of control and purity in the final product.

Visualizing the Synthetic Workflow

The following diagram provides a high-level overview of the synthetic pathway described in this guide.

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-Acetamidothiazole

The initial phase of the synthesis focuses on constructing the core heterocyclic system and installing the acetamido group, which serves as a crucial directing group in the subsequent chlorosulfonation step.

Step 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[1] It involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide.[2] In this protocol, we utilize chloroacetaldehyde and thiourea.

Mechanistic Insight: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring. The aromaticity of the final product is a strong driving force for this reaction.[3]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add thiourea (1 equivalent) and a suitable solvent such as isopropanol or methanol.[4]

-

Addition of Chloroacetaldehyde: Slowly add an aqueous solution of chloroacetaldehyde (1 equivalent) dropwise to the stirred suspension of thiourea. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 60-80°C) for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Neutralization and Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base, such as an aqueous solution of sodium bicarbonate or sodium carbonate, until the pH is approximately 8.[3] This will precipitate the 2-aminothiazole.

-

Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield crude 2-aminothiazole. The product can be further purified by recrystallization from a suitable solvent like ethanol or water if necessary.

Step 2: N-Acetylation of 2-Aminothiazole

The acetylation of the primary amino group of 2-aminothiazole is a straightforward process that yields the desired 2-acetamidothiazole. This step is critical as the acetamido group is an ortho-, para-directing group in electrophilic aromatic substitution, facilitating the subsequent chlorosulfonation at the C5 position.

Mechanistic Insight: The lone pair of electrons on the exocyclic nitrogen of 2-aminothiazole acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and loss of an acetate leaving group, followed by deprotonation, yields the stable N-acetylated product.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as dry acetone or glacial acetic acid.[6]

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) to the solution with stirring. An exothermic reaction may occur.

-

Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up and Isolation: After cooling, pour the reaction mixture into cold water with stirring. The 2-acetamidothiazole will precipitate as a solid. Filter the product, wash thoroughly with water to remove any remaining acetic acid, and dry completely.

Part 2: Chlorosulfonation of 2-Acetamidothiazole

This is the pivotal step in the synthesis, where the sulfonyl chloride functional group is introduced onto the thiazole ring. This transformation is an electrophilic aromatic substitution reaction.

Mechanistic Insight: The reaction proceeds via an electrophilic attack of the sulfonium species, SO₂Cl⁺, on the electron-rich C5 position of the 2-acetamidothiazole ring.[7] The acetamido group at the C2 position activates the thiazole ring towards electrophilic substitution and directs the incoming electrophile to the C5 position. The reaction with chlorosulfonic acid generates the electrophile in situ. A subsequent loss of a proton restores the aromaticity of the thiazole ring, yielding the final product. A reliable analogy for this reaction is the chlorosulfonation of acetanilide.[8]

Caption: Simplified mechanism for the electrophilic chlorosulfonation.

Experimental Protocol:

Note: This protocol is adapted from a well-established procedure for the chlorosulfonation of acetanilide and should be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of chlorosulfonic acid.[8]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to neutralize the evolved HCl gas), place an excess of chlorosulfonic acid (approximately 4-5 equivalents).[8] Cool the flask in an ice-water bath to 0-5°C.

-

Addition of Substrate: Slowly and portion-wise, add dry 2-acetamidothiazole (1 equivalent) to the stirred, cold chlorosulfonic acid, ensuring the temperature does not rise above 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 1-2 hours. The reaction should be monitored for completion (e.g., by quenching a small aliquot and analyzing by TLC or LC-MS).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. This step is highly exothermic and will generate a large amount of HCl gas.

-

Isolation: The solid 2-Acetamido-1,3-thiazole-5-sulfonyl chloride will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum over a desiccant such as phosphorus pentoxide.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all chemicals is paramount for safe and successful execution of this synthesis.

Table 1: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 96-50-4 | 91-93[5] |

| 2-Acetamidothiazole | C₅H₆N₂OS | 142.18 | 2716-49-6 | 213-216 |

| 2-Acetamido-1,3-thiazole-5-sulfonyl chloride | C₅H₅ClN₂O₃S₂ | 240.69 | 69812-30-2[9] | Not available (Est. >150) |

Table 2: Hazard and Safety Information for Key Reagents

| Reagent | GHS Pictograms | Signal Word | Hazard Statements | Key Precautions |

| Chloroacetaldehyde | GHS05, GHS06, GHS08, GHS09 | Danger | Toxic if swallowed, causes severe skin burns and eye damage, may cause genetic defects, very toxic to aquatic life. | Handle in a fume hood with appropriate PPE. Avoid inhalation and contact. |

| Thiourea | GHS07, GHS08 | Warning | Harmful if swallowed, suspected of causing cancer, suspected of damaging fertility or the unborn child. | Use appropriate PPE, avoid dust inhalation. |

| Acetic Anhydride | GHS02, GHS05, GHS06 | Danger | Flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage, Fatal if inhaled.[10] | Handle in a fume hood, away from ignition sources. Corrosive and lachrymatory.[11] |

| Chlorosulfonic Acid | GHS05 | Danger | Causes severe skin burns and eye damage. Reacts violently with water. | Use in a dry environment in a fume hood. Wear acid-resistant gloves, face shield, and lab coat. Have a suitable neutralizing agent readily available.[3] |

Conclusion

The synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a multi-step process that requires careful execution and a thorough understanding of the underlying chemical principles. This guide has provided a detailed, scientifically-grounded framework for this synthesis, from the initial construction of the thiazole ring to the final, crucial chlorosulfonation step. By following the outlined protocols and adhering to the specified safety precautions, researchers can confidently produce this valuable intermediate for application in pharmaceutical research and development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetamido-1,3-thiazole-5-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Acetic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.

-

PubChem. (n.d.). Thiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Chlorosulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

INEOS Group. (2021, May 27). Safety data sheet - acetic anhydride. Retrieved from [Link]

-

Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). N-(Thiazol-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

Sources

- 1. CAS#:69812-29-9 | 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride | Chemsrc [chemsrc.com]

- 2. amiscientific.com [amiscientific.com]

- 3. US9233946B2 - Sulfonamide compounds - Google Patents [patents.google.com]

- 4. PubChemLite - 2-acetamido-1,3-thiazole-5-sulfonyl chloride (C5H5ClN2O3S2) [pubchemlite.lcsb.uni.lu]

- 5. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 69812-30-2|2-Acetamidothiazole-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 8. 2-Acetamido-1,3-thiazole-5-sulfonyl chloride | C5H5ClN2O3S2 | CID 350261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | C6H7ClN2O3S2 | CID 96951 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a heterocyclic compound of significant interest in the fields of medicinal and organic chemistry. Its structural architecture, featuring a reactive sulfonyl chloride group appended to an acetamido-thiazole scaffold, positions it as a valuable intermediate for the synthesis of a diverse range of sulfonamide derivatives.[1] The thiazole ring itself is a well-established pharmacophore present in numerous approved drugs, contributing to a wide spectrum of biological activities.[2]

This guide provides a comprehensive overview of the core . Moving beyond a simple data sheet, this document elucidates the causal relationships between the molecule's structure and its chemical behavior, offers insights into its analytical characterization, and details its reactivity profile. The information herein is intended to empower researchers to handle, analyze, and utilize this compound with confidence and scientific rigor.

Molecular Identity and Structural Framework

The foundation of a compound's properties lies in its structure. The arrangement of atoms and functional groups dictates its reactivity, solubility, and spectroscopic signature.

Caption: Chemical Structure of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2-acetamido-1,3-thiazole-5-sulfonyl chloride | [3] |

| CAS Number | 69812-30-2 | [1][3] |

| Molecular Formula | C₅H₅ClN₂O₃S₂ | [3][4] |

| Molecular Weight | 240.69 g/mol | [5][6] |

| Canonical SMILES | CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl | [3][4] |

| InChIKey | LYOHVKFYBJLEEP-UHFFFAOYSA-N | [3][4] |

The molecule's reactivity is dominated by the sulfonyl chloride (-SO₂Cl) group, an excellent electrophile highly susceptible to nucleophilic attack.[1] The acetamido (-NHC(O)CH₃) group influences the electronic properties of the thiazole ring and provides a hydrogen bond donor site. The central 1,3-thiazole ring is an aromatic heterocycle that acts as a rigid scaffold.

Core Physicochemical Properties

The measurable physical and chemical characteristics of the compound are summarized below. These values are critical for designing experimental conditions, from reaction setups to analytical method development.

Table 2: Summary of Physicochemical Data

| Property | Value | Comments and Insights | Source(s) |

| Physical State | Solid at room temperature. | Expected for a molecule of this size and polarity. | [1] |

| Melting Point | 210 °C (with decomposition) | The decomposition indicates thermal instability at the melting point, a crucial consideration for high-temperature reactions. | [7] |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Methanol). | Based on data for structurally similar compounds. The polar functional groups facilitate dissolution in polar media. | [8] |

| XLogP3 (Predicted) | 0.8 | This value suggests a relatively low lipophilicity, indicating good aqueous solubility but potentially lower passive membrane permeability. | [4] |

| pKa (Predicted) | ~8.58 | This predicted value, based on a similar structure, likely corresponds to the amide proton (N-H), suggesting it is weakly acidic. Experimental verification is required. | [8] |

| Hydrogen Bond Donors | 1 | The amide (N-H) group. | [8] |

| Hydrogen Bond Acceptors | 6 | The nitrogen and sulfur atoms of the thiazole ring, the carbonyl oxygen, and the sulfonyl oxygens. | [8] |

Reactivity, Stability, and Handling

Causality Behind Reactivity: The primary driver of this molecule's reactivity is the potent electrophilicity of the sulfur atom in the sulfonyl chloride group. The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles.

This compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] This reactivity necessitates careful handling and storage under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere like nitrogen or argon) to maintain its integrity.

The most common and synthetically valuable reaction is with primary or secondary amines to form stable sulfonamides. This reaction is fundamental to the synthesis of many pharmaceutical agents.

Caption: General reaction of the sulfonyl chloride with a nucleophile.

Analytical Protocols for Compound Validation

Ensuring the identity, purity, and stability of a research compound is paramount. The following protocols represent a self-validating system for the characterization of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride.

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. For this molecule, a high-resolution mass spectrum (HRMS) would provide an exact mass measurement, confirming its elemental composition.

Experimental Protocol (Conceptual):

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable volatile solvent like acetonitrile or methanol.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive or negative ion mode. Given the structure, both modes may be viable.

-

Analysis: Acquire the spectrum over a mass range of m/z 50-500.

-

Validation: The observed monoisotopic mass should correspond to the calculated exact mass (C₅H₅ClN₂O₃S₂). PubChem lists GC-MS data showing a top peak at m/z 43 and a second highest at m/z 198, which can be used for spectral comparison.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure and assessing its purity.

Expected ¹H NMR Signatures:

-

Singlet ~2.2 ppm (3H): Protons of the acetyl methyl group (-C(O)CH₃).

-

Singlet ~8.0-8.5 ppm (1H): The lone proton on the thiazole ring.

-

Broad Singlet >10 ppm (1H): The amide proton (-NH-). The chemical shift can vary significantly based on solvent and concentration.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the compound and slow the exchange of the amide proton, making it easier to observe.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Validation: The integral ratios of the observed peaks should correspond to the number of protons in each environment (3:1:1). The chemical shifts and splitting patterns should match the expected structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A well-developed method can separate the target compound from impurities, including its hydrolysis product (the sulfonic acid).

Caption: A typical workflow for developing an HPLC purity method.

Detailed HPLC Method Protocol:

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Causality: The C18 column is chosen for this moderately polar compound. The acidic TFA is used to ensure sharp peak shapes by protonating any basic sites.

-

-

Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes. This ensures that both polar impurities (like the hydrolysis product) and non-polar impurities are eluted from the column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the aromatic thiazole ring is expected to absorb.

-

Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery

The primary utility of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is as a chemical building block.[9] Its structure allows for the straightforward synthesis of novel sulfonamide libraries. By reacting it with various amines, researchers can rapidly generate diverse molecules for screening in drug discovery programs. Sulfonamides are a privileged class of compounds with a wide range of therapeutic applications, including antibacterial, diuretic, and anti-inflammatory agents.

Safety and Hazard Information

As a highly reactive chemical, proper safety precautions are mandatory.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H319 (Causes serious eye irritation).[3]

-

Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other nucleophiles.[1]

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 96951, 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. Retrieved January 14, 2026, from [Link].

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 350261, 2-Acetamido-1,3-thiazole-5-sulfonyl chloride. Retrieved January 14, 2026, from [Link].

-

PubChemLite. (n.d.). 2-acetamido-1,3-thiazole-5-sulfonyl chloride (C5H5ClN2O3S2). Retrieved January 14, 2026, from [Link].

-

LookChem. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride. Retrieved January 14, 2026, from [Link].

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved January 14, 2026, from [Link].

-

Chemsrc. (n.d.). 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride. Retrieved January 14, 2026, from [Link].

-

Al-Ostoot, F.H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved January 14, 2026, from [Link].

Sources

- 1. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Acetamido-1,3-thiazole-5-sulfonyl chloride | C5H5ClN2O3S2 | CID 350261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-acetamido-1,3-thiazole-5-sulfonyl chloride (C5H5ClN2O3S2) [pubchemlite.lcsb.uni.lu]

- 5. labsolu.ca [labsolu.ca]

- 6. 654072-71-6 CAS MSDS (2-ACETYLAMINO-THIAZOLE-5-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. lookchem.com [lookchem.com]

- 9. chemimpex.com [chemimpex.com]

2-Acetamido-1,3-thiazole-5-sulfonyl chloride CAS number and identifiers

An In-Depth Technical Guide to 2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, a key chemical intermediate in pharmaceutical and agrochemical research. It is intended for an audience of researchers, synthetic chemists, and drug development professionals. This guide delves into the compound's identifiers, a detailed synthesis strategy including the preparation of its precursor, its characteristic reactivity, and essential safety protocols. The methodologies are presented with an emphasis on the underlying chemical principles to provide actionable insights for laboratory applications.

Core Compound Identification

Precise identification is the foundation of any chemical synthesis and application workflow. 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group and a protected amine on a thiazole scaffold. These features make it an ideal building block for introducing the 2-acetamidothiazole-5-sulfonamide moiety into target molecules.

While the CAS number 10355-13-2 is associated with this compound in patent literature, the number 69812-30-2 is more frequently cited in chemical supplier databases and is used herein as the primary identifier.[1][2] A closely related analog, 2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride (CAS 69812-29-9), is also widely studied and its data can sometimes be used as a comparative reference.[3][4]

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 69812-30-2[1][2] |

| IUPAC Name | 2-acetamido-1,3-thiazole-5-sulfonyl chloride[2] |

| Molecular Formula | C₅H₅ClN₂O₃S₂[2] |

| Molecular Weight | 240.69 g/mol [2] |

| Canonical SMILES | CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl[2] |

| InChI Key | LYOHVKFYBJLEEP-UHFFFAOYSA-N[2] |

Caption: Structure of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride.

Synthesis and Characterization

The synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is most logically achieved via a two-step process starting from the commercially available 2-aminothiazole. The first step involves the protection of the amine functionality via acetylation, followed by an electrophilic chlorosulfonation of the activated thiazole ring.

Step 1: Synthesis of N-(1,3-thiazol-2-yl)acetamide (Precursor)

The acetylation of 2-aminothiazole is a robust and high-yielding reaction that protects the primary amine from reacting in the subsequent chlorosulfonation step. The acetyl group is an effective protecting group that also serves as a moderate activating group for the thiazole ring, directing the subsequent electrophilic substitution.

Experimental Protocol: A detailed protocol for this step has been reported in the literature.[5]

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminothiazole (1.0 eq) in dry acetone (approx. 2.3 mL per mmol of amine).

-

Reaction: To the suspension, add acetyl chloride (1.0 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold, acidified water.

-

Isolation: Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold acetone to yield N-(1,3-thiazol-2-yl)acetamide.

-

Purification: The crude product can be further purified by recrystallization from ethyl acetate to obtain single crystals suitable for analysis.[5]

Step 2: Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride (Target Compound)

The introduction of the sulfonyl chloride group is achieved by electrophilic aromatic substitution using chlorosulfonic acid. The thiazole ring, activated by the acetamido group, is susceptible to sulfonation, primarily at the C5 position, which is electronically enriched and sterically accessible.

Disclaimer: A specific, peer-reviewed protocol for the chlorosulfonation of N-(1,3-thiazol-2-yl)acetamide could not be definitively located in the searched literature. The following procedure is a representative protocol based on the well-established chlorosulfonation of similar activated aromatic and heteroaromatic systems. Researchers should perform small-scale trials to optimize conditions.

Experimental Protocol (Representative):

-

Reagents & Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place N-(1,3-thiazol-2-yl)acetamide (1.0 eq).

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

-

Addition of Reagent: Under a nitrogen atmosphere, add chlorosulfonic acid (approx. 4.0–5.0 eq) dropwise via the addition funnel, ensuring the temperature does not exceed 10 °C. The use of a significant excess of chlorosulfonic acid serves as both the reagent and the solvent.

-

Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2–4 hours. The reaction progress should be monitored by TLC (Thin Layer Chromatography).

-

Quenching (Critical Step): Very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Isolation: The solid precipitate of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is collected by vacuum filtration.

-

Washing & Drying: Wash the crude product with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the solid product under vacuum.

Causality of Experimental Choices:

-

Anhydrous Conditions: Chlorosulfonic acid reacts violently with water. All glassware must be scrupulously dried to prevent a hazardous reaction and decomposition of the reagent.

-

Low Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to prevent uncontrolled side reactions and degradation of the starting material.

-

Excess Reagent: Using chlorosulfonic acid in large excess ensures complete conversion and acts as the reaction solvent, which is often necessary for substrates that have poor solubility in other inert solvents.

-

Careful Quenching: The quenching of excess chlorosulfonic acid with ice/water is the most hazardous step. Slow addition onto a large volume of ice is essential to dissipate the heat of reaction safely.

Characterization

Caption: Synthetic workflow for 2-Acetamido-1,3-thiazole-5-sulfonyl chloride.

Reactivity and Applications in Drug Discovery

The primary utility of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride lies in its role as an electrophilic building block for the synthesis of a wide range of sulfonamides. The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines.

General Reaction: Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced during the reaction, driving it to completion.

Caption: General reaction pathway for sulfonamide synthesis.

This reaction is fundamental to medicinal chemistry programs aimed at developing novel therapeutic agents. The 2-aminothiazole scaffold is a "privileged structure" found in numerous approved drugs, and the sulfonamide group is a key pharmacophore in various drug classes, including:

-

Antibacterials: As structural mimics of p-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria.[6]

-

Anticancer Agents: Acting as inhibitors of enzymes like carbonic anhydrase, which are overexpressed in certain tumors.[2]

-

Anti-inflammatory and Antiviral Drugs: Modulating various biological targets.[6]

By reacting 2-Acetamido-1,3-thiazole-5-sulfonyl chloride with a diverse library of amines, researchers can rapidly generate novel compound libraries for high-throughput screening and lead optimization in drug discovery campaigns.

Safety and Handling

GHS Hazard Information:

-

Corrosion: Causes severe skin burns and eye damage.[2]

Handling Precautions:

-

This compound is a corrosive solid and is moisture-sensitive. Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

Keep the container tightly closed and store in a cool, dry place away from moisture, as it can hydrolyze to the corresponding sulfonic acid, releasing HCl gas.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

-

PubChem. Compound Summary for CID 96951, 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. Available from: [Link]

-

El-Gaby, M. S. A., et al. "SULFONAMIDES: SYNTHESIS AND THE RECENT APPLICATIONS IN MEDICINAL CHEMISTRY." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 9, no. 8, 2020, pp. 1-25. Available from: [Link]

-

Yunus, U., et al. "N-(Thiazol-2-yl)acetamide." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 8, 2008, p. o1516. Available from: [Link]

-

PubChem. Compound Summary for CID 350261, 2-Acetamido-1,3-thiazole-5-sulfonyl chloride. Available from: [Link]

Sources

- 1. 2-Acetamidothiazole-5-sulfonyl chloride [synhet.com]

- 2. 2-Acetamido-1,3-thiazole-5-sulfonyl chloride | C5H5ClN2O3S2 | CID 350261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | C6H7ClN2O3S2 | CID 96951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97 69812-29-9 [sigmaaldrich.com]

- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

Structure Elucidation of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques for the structural elucidation of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, a key intermediate in medicinal and organic chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the synthesis and characterization of this compound. We will explore the foundational principles behind spectroscopic and spectrometric analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and their application in confirming the molecular structure of the title compound. Furthermore, a detailed synthetic protocol and a discussion on X-ray crystallography for absolute structure determination are presented.

Introduction: The Significance of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The functionalization of this heterocyclic system with reactive groups like a sulfonyl chloride at the 5-position and an acetamido group at the 2-position creates a versatile building block for the synthesis of a diverse array of sulfonamide derivatives.[1] Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of applications. The high reactivity of the sulfonyl chloride group allows for its facile reaction with various nucleophiles, particularly amines, to generate a library of compounds for drug discovery and development.[1]

A thorough and unambiguous confirmation of the structure of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is paramount before its use in further synthetic transformations. This guide provides a systematic approach to its structural verification, combining synthetic organic chemistry with modern analytical techniques.

Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride

The synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is typically achieved through the chlorosulfonation of 2-acetamidothiazole. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the electron-rich thiazole ring.

Reaction Mechanism and Rationale

The chlorosulfonation reaction involves the use of chlorosulfonic acid as the sulfonating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The acetamido group at the 2-position is an activating group, directing the incoming electrophile to the 5-position of the thiazole ring. The lone pair of electrons on the nitrogen atom of the acetamido group participates in resonance, increasing the electron density at the C5 position and making it more susceptible to electrophilic attack.

Experimental Workflow: Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Caption: Synthetic workflow for 2-Acetamido-1,3-thiazole-5-sulfonyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for chlorosulfonation of similar aromatic compounds.[3][4][5][6] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place an excess of chlorosulfonic acid (e.g., 4-5 equivalents). Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Addition of Substrate: Slowly add 2-acetamidothiazole (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified period (e.g., 2-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Drying: Dry the product under vacuum to obtain the crude 2-Acetamido-1,3-thiazole-5-sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Spectroscopic and Spectrometric Analysis

The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, the following signals are predicted:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 - 13.5 | Singlet (broad) | 1H | NH (Amide) | The amide proton is acidic and often appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration. |

| ~8.0 - 8.5 | Singlet | 1H | CH (Thiazole ring, C4-H) | The proton on the thiazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent sulfonyl chloride group and the nitrogen atom in the ring. |

| ~2.2 - 2.5 | Singlet | 3H | CH₃ (Acetyl group) | The methyl protons of the acetyl group are expected to appear as a sharp singlet in a relatively upfield region. |

Logical Relationship: ¹H NMR Signal Assignment

Caption: Correlation of proton environments to predicted ¹H NMR signals.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments. The predicted ¹³C NMR spectrum for 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is as follows:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 172 | C=O (Amide carbonyl) | The carbonyl carbon of the amide group is expected to be in the typical downfield region for amide carbonyls. |

| ~158 - 162 | C2 (Thiazole ring) | The carbon atom attached to the acetamido group and the ring nitrogen is expected to be significantly deshielded. |

| ~145 - 150 | C4 (Thiazole ring) | The carbon atom bearing the proton is deshielded by the adjacent sulfonyl chloride group. |

| ~140 - 145 | C5 (Thiazole ring) | The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group will be significantly downfield. |

| ~22 - 25 | CH₃ (Acetyl group) | The methyl carbon of the acetyl group is expected to appear in the typical upfield region for aliphatic carbons. |

Note: The NMR predictions are based on computational models and data from analogous structures.[7][8][9][10][11] Experimental verification is essential.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is expected to show characteristic absorption bands for the sulfonyl chloride, amide, and thiazole moieties.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3100 | N-H stretch | Amide |

| 1700 - 1650 | C=O stretch (Amide I) | Amide |

| 1600 - 1500 | N-H bend (Amide II) | Amide |

| 1380 - 1340 | Asymmetric SO₂ stretch | Sulfonyl chloride |

| 1190 - 1160 | Symmetric SO₂ stretch | Sulfonyl chloride |

| ~1550 and ~1400 | C=N and C=C stretches | Thiazole ring |

The presence of strong absorption bands in the regions of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹ is a strong indicator of the sulfonyl chloride group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

For 2-Acetamido-1,3-thiazole-5-sulfonyl chloride (Molecular Weight: 240.69 g/mol ), the molecular ion peak (M⁺) is expected at m/z 240. Due to the presence of chlorine, an isotope peak (M+2) at m/z 242 with an intensity of approximately one-third of the molecular ion peak should be observed, which is a characteristic signature for a molecule containing one chlorine atom.[12]

Predicted Fragmentation Pathway:

The fragmentation of thiazole derivatives in the mass spectrometer often involves cleavage of the thiazole ring.[13] For 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, some plausible fragmentation pathways include:

-

Loss of Cl: [M - Cl]⁺

-

Loss of SO₂: [M - SO₂]⁺

-

Loss of SO₂Cl: [M - SO₂Cl]⁺

-

Cleavage of the acetamido group: [M - COCH₃]⁺ or [M - NHCOCH₃]⁺

Hypothesized Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in mass spectrometry.

X-ray Crystallography: The Definitive Structure

While spectroscopic and spectrometric methods provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a compound in the solid state. Obtaining suitable crystals of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride would allow for the precise determination of bond lengths, bond angles, and the overall molecular geometry, thus confirming the connectivity and stereochemistry beyond any doubt.

The process involves growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as X-rays are passed through the crystal. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.

Conclusion

The structural elucidation of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a systematic process that relies on a combination of chemical synthesis and a suite of powerful analytical techniques. This guide has outlined a logical workflow, from synthesis to comprehensive characterization by NMR, IR, and MS, and has highlighted the definitive role of X-ray crystallography. By following these methodologies and understanding the underlying principles, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved January 14, 2026, from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 14, 2026, from [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. (n.d.). Retrieved January 14, 2026, from [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. (2024). Retrieved January 14, 2026, from [Link]

-

KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. (n.d.). Retrieved January 14, 2026, from [Link]

- Keerthi, D. S., & Shashikala, P. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(1).

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. (n.d.). Retrieved January 14, 2026, from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. (n.d.). Retrieved January 14, 2026, from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. (n.d.). Retrieved January 14, 2026, from [Link]

- Shashikala, P., & Keerthi, D. S. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research, 8(11), 204-210.

-

Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). Retrieved January 14, 2026, from [Link]

-

Keerthi, D. S., & Shashikala, P. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. Retrieved January 14, 2026, from [Link]

-

Keerthi, D. S. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. SciSpace. Retrieved January 14, 2026, from [Link]

-

Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. ResearchGate. (2017). Retrieved January 14, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved January 14, 2026, from [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. (n.d.). Retrieved January 14, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives | Request PDF. ResearchGate. (2011). Retrieved January 14, 2026, from [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. (2023, January 18). Retrieved January 14, 2026, from [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. (2023, February 11). Retrieved January 14, 2026, from [Link]

-

Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. (2016). Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. excli.de [excli.de]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. jocpr.com [jocpr.com]

- 5. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 6. (PDF) Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug (2017) | D. Shruthi Keerthi | 4 Citations [scispace.com]

- 7. CASPRE [caspre.ca]

- 8. Visualizer loader [nmrdb.org]

- 9. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Visualizer loader [nmrdb.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride derivatives

An In-depth Technical Guide to the Biological Activity of 2-Acetamido-1,3-thiazole-5-sulfonamide Derivatives

Executive Summary

The hybridization of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed exploration of derivatives from 2-acetamido-1,3-thiazole-5-sulfonyl chloride, a class of compounds that merges the versatile 1,3-thiazole nucleus with the pharmacologically critical sulfonamide moiety. The 1,3-thiazole ring is a component of numerous approved drugs, valued for its diverse biological activities, while sulfonamides are renowned for their ability to target key enzymes.[1][2] This document synthesizes current research to provide an in-depth look at the synthesis, multifaceted biological activities, and mechanisms of action of the resulting 2-acetamido-1,3-thiazole-5-sulfonamides. Key therapeutic areas discussed include oncology, neurodegenerative disease, and infectious disease, with a focus on their potent enzyme inhibition capabilities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical class.

The Thiazole-Sulfonamide Scaffold: A Strategic Union

The 1,3-Thiazole Nucleus: A Privileged Scaffold

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a fundamental structural motif in a vast number of biologically active compounds.[3] Its prevalence in medicinal chemistry is due to its ability to engage in various non-covalent interactions with biological targets and its metabolic stability.[4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][5][6] This wide-ranging bioactivity makes the thiazole core an attractive starting point for drug discovery programs.[2]

The Sulfonamide Moiety: A Classic Pharmacophore

The sulfonamide group (-SO₂NH₂) is a classic pharmacophore responsible for the therapeutic effects of many successful drugs. Sulfonamides are well-established as broad-spectrum antimicrobial agents and have found applications as carbonic anhydrase inhibitors, diuretics, and antitumor agents.[7][8] Their ability to act as a bioisostere for carboxylic acids and to coordinate with metal ions in enzyme active sites, particularly zinc, is central to their mechanism of action in many contexts.[9][10]

Rationale for the Hybrid Scaffold

The combination of the 2-acetamido-1,3-thiazole core with a 5-sulfonamide linker creates a hybrid molecule with significant therapeutic potential. This design leverages the broad biological recognition of the thiazole ring while exploiting the potent and targeted inhibitory capacity of the sulfonamide group. The sulfonyl chloride at the 5-position of the thiazole ring serves as a reactive handle, allowing for the straightforward synthesis of a diverse library of sulfonamide derivatives by reacting it with various primary or secondary amines. This modularity enables fine-tuning of the molecule's physicochemical properties and biological activity.

Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonamide Derivatives

Overview of the Synthetic Strategy

The synthesis of the target sulfonamide derivatives is typically achieved through a direct and efficient process. The key intermediate, 2-acetamido-1,3-thiazole-5-sulfonyl chloride, is a commercially available or readily synthesized compound.[11] The core of the synthetic strategy involves the reaction of this sulfonyl chloride with a diverse panel of amines (aliphatic, aromatic, or heterocyclic) to yield the corresponding sulfonamides.

General Synthetic Workflow

Caption: General workflow for the synthesis of target sulfonamide derivatives.

Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a representative method for synthesizing 2-acetamido-1,3-thiazole-5-sulfonamide derivatives, adapted from established procedures for sulfonamide formation.[12][13]

Materials:

-

2-Acetamido-1,3-thiazole-5-sulfonyl chloride

-

Appropriate primary or secondary amine (1.0-1.2 equivalents)

-

Anhydrous pyridine or another suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: A solution of the desired amine (1.0 equivalent) in anhydrous pyridine or DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: 2-Acetamido-1,3-thiazole-5-sulfonyl chloride (1.1 equivalents) is added portion-wise to the stirred amine solution over 10-15 minutes, ensuring the temperature remains low.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure sulfonamide derivative.

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of the thiazole-sulfonamide scaffold have emerged as potent anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.[4][5]

3.1.1 Inhibition of Carbonic Anhydrases (CAs) A primary mechanism of action for sulfonamides is the inhibition of carbonic anhydrases.[9] Tumor cells often overexpress specific CA isoforms, particularly the membrane-bound CA IX and CA XII, to regulate pH in the hypoxic tumor microenvironment, which facilitates tumor growth and metastasis. Thiazole-sulfonamide derivatives have been designed as potent and selective inhibitors of these tumor-associated CAs.[10] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, blocking its catalytic activity.[14]

3.1.2 Disruption of Tubulin Polymerization The microtubule network is a critical target in cancer therapy. Certain thiazole derivatives can bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[10] Hybrid molecules combining a thiazole core with a sulfonamide moiety have been developed as dual inhibitors of both tubulin and CA IX, representing a multi-targeted approach to cancer therapy.[10]

3.1.3 Kinase Inhibition Signaling pathways driven by kinases are often dysregulated in cancer. Thiazole derivatives have been investigated as inhibitors of key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[15][16] By blocking these pathways, the compounds can suppress tumor growth and survival.

3.1.4 Induction of Apoptosis Ultimately, the cytotoxic effects of these compounds converge on the induction of programmed cell death (apoptosis). This is often achieved by modulating the expression of key regulatory proteins, such as increasing pro-apoptotic proteins (e.g., Bax, p53) and decreasing anti-apoptotic proteins (e.g., Bcl-2).[10][15]

Caption: Sulfonamide group chelating the active site zinc ion of CA IX.

Table 1: Summary of In Vitro Anticancer Activity

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamides | HeLa | IC₅₀ | 1.6 ± 0.8 | [5] |

| 2-aminothiazoles with benzylic amines | H1299 | IC₅₀ | 4.89 | [5] |

| 2-aminothiazoles with benzylic amines | SHG-44 | IC₅₀ | 4.03 | [5] |

| Hydrazinyl-thiazole derivative (4c) | MCF-7 | IC₅₀ | 2.57 ± 0.16 | [15] |

| Hydrazinyl-thiazole derivative (4c) | HepG2 | IC₅₀ | 7.26 ± 0.44 | [15] |

| Thiazole-chalcone/sulfonamide hybrid (7) | HT-29 | IC₅₀ | 0.98 | [10] |

| Thiazole-chalcone/sulfonamide hybrid (7) | Tubulin Polymerization | IC₅₀ | 2.72 | [10] |

| Novel Thiazole Derivative (4i) | SaOS-2 | IC₅₀ | 0.190 µg/mL |[16] |

Broader Enzyme Inhibition

Beyond cancer-related targets, these derivatives show potent inhibitory activity against a range of other enzymes.

3.2.1 Cholinesterase Inhibition The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for managing Alzheimer's disease. Thiazole-bearing sulfonamides have been synthesized and shown to be potent inhibitors of both enzymes, with some derivatives exhibiting IC₅₀ values in the low nanomolar range, surpassing the activity of the standard drug donepezil.[17]

3.2.2 Other Enzymatic Targets The versatility of this scaffold extends to other enzymes. Certain 2-aminothiazole sulfonamides have demonstrated strong inhibitory effects against urease, which is relevant for treating infections by Helicobacter pylori, as well as α-glucosidase and α-amylase, enzymes targeted in the management of type 2 diabetes.[18]

Table 2: Summary of Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Thiazole-Sulfonamide (Analog 1) | Acetylcholinesterase (AChE) | IC₅₀ | 0.10 ± 0.05 | [17] |

| Thiazole-Sulfonamide (Analog 1) | Butyrylcholinesterase (BChE) | IC₅₀ | 0.20 ± 0.050 | [17] |

| Thiazolone-benzenesulphonamide (4d) | hCA VII | Kᵢ | 0.9 | [19] |

| Thiazolone-benzenesulphonamide (General) | hCA II | Kᵢ | 1.3 - 13.7 (nM) | [19] |

| Thiazole-chalcone/sulfonamide hybrid (7) | Carbonic Anhydrase IX (CA IX) | IC₅₀ | 0.021 | [10] |

| 2-aminothiazole sulfonamides | Jack bean Urease | IC₅₀ | 14.06 - 20.21 | [18] |

| 2-aminothiazole sulfonamides | α-glucosidase | IC₅₀ | 20.34 - 37.20 |[18] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Thiazole derivatives, including sulfonamides, have a long history of use and investigation as antimicrobial agents.[1][3]

3.3.1 Spectrum of Activity Thiazole-sulfonamide derivatives have demonstrated effective antibacterial properties, particularly against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[8] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration of bacterial cell membranes.[20] While activity against Gram-negative bacteria is sometimes observed, it is often less potent.[8] Antifungal activity against various Candida strains has also been reported.[3]

Table 3: Summary of Antimicrobial Activity

| Compound Class | Organism | Activity Metric | Value (mg/mL) | Reference |

|---|---|---|---|---|

| Heteroaryl thiazole (Compound 3) | General Bacteria | MIC | 0.23–0.70 | [7] |

| Heteroaryl thiazole (Compound 3) | General Bacteria | MBC | 0.47–0.94 | [7] |

| Sulfonamide-thiazoles | Gram-positive bacteria | MIC | 0.0003–0.1 |[8] |

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-acetamido-1,3-thiazole-5-sulfonamide derivatives is highly dependent on the nature of the substituent attached to the sulfonamide nitrogen. Key insights from various studies include:

-

Aromatic vs. Aliphatic Substituents: For antitumor activity, the introduction of aromatic rings on the sulfonamide moiety generally enhances potency compared to aliphatic groups.[5]

-

Substitution on Phenyl Rings: The electronic properties of substituents on any appended phenyl rings are crucial. Electron-withdrawing groups (e.g., Cl, F) or electron-donating groups (e.g., OCH₃) can significantly modulate the inhibitory potency against enzymes like carbonic anhydrase and cholinesterase.[14][17]

-

Steric Factors: The size and conformation of the substituent can influence how well the inhibitor fits into the active site of a target enzyme, affecting both potency and selectivity. For instance, bulky groups may enhance binding in a large pocket but prevent binding in a smaller one.

-

Core Importance: Studies have confirmed that both the thiazole ring and the sulfonamide (or a bioisostere like methyl sulfonyl) group are critical for potent carbonic anhydrase inhibition, indicating the importance of the hybrid structure.[9]

Conclusion and Future Perspectives

Derivatives of 2-acetamido-1,3-thiazole-5-sulfonyl chloride represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their modular synthesis allows for the creation of diverse chemical libraries, and their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents through potent enzyme inhibition warrants further investigation.

Future research should focus on optimizing isoform selectivity, particularly for carbonic anhydrase and kinase inhibitors, to minimize off-target effects and enhance the therapeutic window. Exploring novel amine substituents could uncover new interactions with target proteins and lead to next-generation compounds. Finally, promising candidates identified through in vitro screening must be advanced into preclinical in vivo models to validate their therapeutic potential and establish their pharmacokinetic and safety profiles. The strategic combination of the thiazole and sulfonamide scaffolds continues to be a fruitful avenue for the development of novel therapeutics.

References

- Wu, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- Al-Ghorbani, M., et al. (2022). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. MDPI.

- Gül, M., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health (NIH).

- Kalsoom, S., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. PubMed.

- Bozdag, M., et al. (2019). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. PMC - NIH.

- Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- El-Abd, Y. S., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. ResearchGate.

- N/A. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. N/A.

- Ušćumlić, A. S., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH.

- Wang, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.

- Rehman, A., et al. (2021). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF.

- Al-Azzawi, A. R. M. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. N/A.

- Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Request PDF - ResearchGate.

- Aslam, S., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central.

- Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

- Hussain, S., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.

- Aziz-ur-Rehman, et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

- N/A. (n.d.). 2-acetamido-1,3-thiazole-5-sulfonyl chloride. ChemShuttle.

- PubChem. (n.d.). 2-Acetamido-1,3-thiazole-5-sulfonyl chloride. PubChem.

- Le, V.-S., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.

- N/A. (n.d.). 2-Acetamido-1,3-thiazole-5-sulfonyl chloride | C5H5ClN2O3S2 | CID 350261. PubChem.

- Elgammal, W. E., et al. (2024). Synthesis of various thiazole sulfonamide derivatives. ResearchGate.

- N/A. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Acetamido-1,3-thiazole-5-sulfonyl chloride | C5H5ClN2O3S2 | CID 350261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 16. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Synthetic Gateway to Carbonic Anhydrase Inhibition: A Technical Guide to the Role and Action of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Abstract

This technical guide provides an in-depth analysis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, not as an independent bioactive agent, but as a pivotal synthetic intermediate for a potent class of enzyme inhibitors. The primary mechanism of action explored is that of its sulfonamide derivatives, which are established inhibitors of carbonic anhydrase (CA). We will dissect the molecular interactions governing this inhibition, provide validated experimental protocols for the synthesis of derivative compounds and the subsequent enzymatic analysis, and present quantitative data to inform future research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the thiazole sulfonamide scaffold for therapeutic innovation.

Introduction: The Precursor Molecule